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molecular formula C32H28ClOP B8537027 [4-(Benzyloxy)benzyl](triphenyl)phosphonium chloride

[4-(Benzyloxy)benzyl](triphenyl)phosphonium chloride

Cat. No. B8537027
M. Wt: 495.0 g/mol
InChI Key: ZNDBERRZILXTHK-UHFFFAOYSA-M
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Patent
US08999989B2

Procedure details

To a suspension of 1-(benzyloxy)-4-(chloromethyl)benzene (4.890 g, 21.01 mmol) in toluene (25 ml) was added triphenylphosphine (6.617 g, 25.23 mmol). The mixture was heated under reflux for 24 hrs, and cooled to room temperature. The precipitate was collected by filtration, and dried under reduced pressure to give [4-(benzyloxy)benzyl](triphenyl)phosphonium chloride (9.166 g, yield 88.1%) as a white solid.
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.617 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][Cl:16])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:17]1([P:23]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C1(C)C=CC=CC=1>[Cl-:16].[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][P+:23]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.89 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CCl
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
6.617 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hrs
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C(C1=CC=CC=C1)OC1=CC=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.166 g
YIELD: PERCENTYIELD 88.1%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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